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Compound of Interest

Compound Name: AZD-9164 bromide

Cat. No.: B605786 Get Quote

For researchers and drug development professionals in the respiratory field, the selection of

appropriate pharmacological tools is paramount. This guide provides a comparative analysis of

two M3 muscarinic receptor antagonists: AZD-9164 bromide, an investigational compound,

and aclidinium bromide, an established therapy for Chronic Obstructive Pulmonary Disease

(COPD). This comparison is based on available preclinical and clinical data to assist in the

selection of the most suitable compound for research and development purposes.

At a Glance: Key Compound Characteristics
Feature AZD-9164 Bromide Aclidinium Bromide

Development Status

Experimental; Reached Phase

II clinical trials, development

discontinued[1].

Approved for maintenance

treatment of COPD[2].

Primary Target

Potent and selective M3

muscarinic acetylcholine

receptor antagonist[1][3].

Long-acting muscarinic

antagonist (LAMA) with high

affinity for all five muscarinic

receptor subtypes (M1-M5)[4]

[5].

Therapeutic Indication

(Investigated/Approved)

Investigated for the treatment

of Chronic Obstructive

Pulmonary Disease (COPD)

[1].

Approved for the long-term

maintenance treatment of

bronchospasm associated with

COPD, including chronic

bronchitis and emphysema.
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Pharmacological Profile: A Head-to-Head
Comparison
The efficacy of muscarinic antagonists in COPD is primarily driven by their interaction with M3

receptors on bronchial smooth muscle, leading to bronchodilation. While both AZD-9164 and

aclidinium bromide target this mechanism, their receptor affinity and kinetic profiles exhibit

notable differences.

Table 1: Muscarinic Receptor Binding Affinity

Compoun
d

M1
Affinity
(Ki, nM)

M2
Affinity
(Ki, nM)

M3
Affinity
(Ki, nM)

M4
Affinity
(Ki, nM)

M5
Affinity
(Ki, nM)

Referenc
e

AZD-9164

Bromide

Data not

available

Data not

available

Potent

antagonist

Data not

available

Data not

available
[1][3]

Aclidinium

Bromide

Subnanom

olar

Subnanom

olar

Subnanom

olar

Subnanom

olar

Subnanom

olar
[4][5]

Note: While specific Ki values for AZD-9164 across all muscarinic subtypes are not publicly

available, it is consistently described as a potent and selective M3 antagonist.

Table 2: Pharmacodynamic and Pharmacokinetic Properties
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Parameter AZD-9164 Bromide Aclidinium Bromide

Onset of Action
Not explicitly stated, but

bronchodilation was observed.

Faster onset of action

compared to tiotropium[5].

Duration of Action

Long-acting, with

bronchodilation maintained

overnight[3].

Long duration of action, though

shorter than tiotropium[5].

Plasma Half-life Data not available.

Rapidly hydrolyzed in plasma,

resulting in a short systemic

half-life and low systemic

exposure.

Metabolism Data not available.
Rapidly hydrolyzed to two

major inactive metabolites.

Clinical Efficacy in COPD: A Review of the Data
Clinical trials for both compounds have demonstrated their efficacy in improving lung function in

patients with COPD, as measured by the Forced Expiratory Volume in 1 second (FEV1).

Table 3: Summary of Clinical Trial Results (FEV1 Improvement)
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Compound Study Dose

Change in
Trough
FEV1 from
Baseline

Change in
Peak FEV1
from
Baseline

Reference

AZD-9164

Bromide
Phase II

100 µg, 400

µg, 1200 µg

(single

doses)

Maintained

overnight

12%, 17%,

12%

increase,

respectively

[3]

Aclidinium

Bromide

ACCORD

COPD I

(Phase III)

200 µg BID,

400 µg BID

86 mL, 124

mL increase

vs. placebo,

respectively

146 mL, 192

mL increase

vs. placebo,

respectively

[4]

Aclidinium

Bromide

6-week

Phase IIIb
400 µg BID

Significant

increase (150

mL FEV1

AUC0-24 vs.

placebo)

Not explicitly

stated
[1]

Note: Direct comparison of percentage increase and volume increase in FEV1 should be done

with caution due to differences in study design and reporting.

Experimental Protocols
For researchers looking to conduct their own comparative studies, the following are detailed

methodologies for key experiments.

Radioligand Binding Assay for Muscarinic Receptor
Affinity
This protocol is designed to determine the binding affinity (Ki) of a test compound for

muscarinic receptors.

Materials:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2644050/
https://www.researchgate.net/publication/337576432_Safety_tolerability_and_pharmacokinetics_PK_of_AZD8154_a_selective_PI3Kd_inhibitor_after_single_ascending_inhaled_doses_in_healthy_volunteers
https://pubmed.ncbi.nlm.nih.gov/22047691/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605786?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell membranes expressing a specific human muscarinic receptor subtype (e.g., from CHO-

K1 cells).

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

Unlabeled high-affinity muscarinic antagonist (e.g., atropine) for determination of non-specific

binding.

Test compounds (AZD-9164 bromide, aclidinium bromide).

96-well plates.

Glass fiber filters.

Filtration apparatus (cell harvester).

Scintillation counter and scintillation fluid.

Procedure:

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold assay

buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay

buffer. Determine the protein concentration.

Assay Setup: In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd,

and varying concentrations of the test compound. For determining non-specific binding, a

separate set of wells should contain the radioligand and a high concentration of an unlabeled

antagonist.

Incubation: Add the membrane preparation to each well to initiate the binding reaction.

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90

minutes).
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Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell

harvester to separate bound and free radioligand. Wash the filters with ice-cold wash buffer.

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the

radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total

binding. Plot the specific binding against the log concentration of the test compound to

determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Isolated Organ Bath Assay for Functional Antagonism
This protocol assesses the functional antagonist activity of a compound on smooth muscle

contraction.

Materials:

Isolated tissue (e.g., guinea pig trachea, rat bladder).

Organ bath system with a temperature-controlled chamber (37°C), aeration (95% O₂ / 5%

CO₂), and an isometric force transducer.

Physiological salt solution (e.g., Krebs-Henseleit solution).

Muscarinic agonist (e.g., carbachol, acetylcholine).

Test compounds (AZD-9164 bromide, aclidinium bromide).

Procedure:

Tissue Preparation: Dissect the desired tissue and mount it in the organ bath containing

physiological salt solution under a resting tension.

Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washing.

Agonist Concentration-Response Curve: Generate a cumulative concentration-response

curve for the muscarinic agonist to establish a baseline contractile response.
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Antagonist Incubation: Wash the tissue and incubate with a known concentration of the test

compound for a predetermined period.

Second Agonist Curve: In the presence of the antagonist, generate a second cumulative

concentration-response curve for the agonist.

Data Analysis: Compare the agonist concentration-response curves in the absence and

presence of the antagonist. A rightward shift in the curve in the presence of the antagonist

indicates competitive antagonism. The Schild regression analysis can be used to determine

the pA2 value, which represents the negative logarithm of the molar concentration of the

antagonist that produces a two-fold shift in the agonist dose-response curve.

Visualizing the Mechanism of Action
To understand how these antagonists exert their effects, it is crucial to visualize the underlying

signaling pathway and the experimental workflow.
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Caption: M3 Muscarinic Receptor Signaling Pathway in Smooth Muscle Cells.

Experimental Workflow for Radioligand Binding Assay
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Caption: Workflow for a Radioligand Binding Assay.
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Both AZD-9164 bromide and aclidinium bromide are potent antagonists of the M3 muscarinic

receptor. Aclidinium bromide is a well-characterized drug with proven clinical efficacy and a

favorable safety profile for the treatment of COPD. AZD-9164 bromide, while not commercially

available, represents a valuable research tool for investigating M3 receptor pharmacology,

particularly for studies requiring a compound with high M3 selectivity. The choice between

these two compounds will ultimately depend on the specific aims of the research, with

aclidinium bromide being the standard for clinical and translational studies, and AZD-9164

serving as a more specialized tool for preclinical investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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